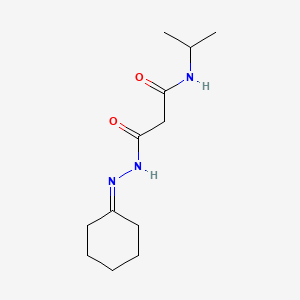
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. This compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in vitro. In
Mecanismo De Acción
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is a selective inhibitor of glycogen synthase kinase 3 (GSK3) alpha and beta isoforms. GSK3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3 by 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide leads to the activation of the Wnt signaling pathway, which is involved in the regulation of self-renewal and pluripotency in ESCs and iPSCs.
Biochemical and Physiological Effects:
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs by increasing the expression of pluripotency markers, such as Oct4, Sox2, and Nanog. It has also been shown to promote the differentiation of ESCs and iPSCs into various cell types by inducing the expression of lineage-specific markers. In addition, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the survival and proliferation of neural progenitor cells and to promote the maturation of cardiomyocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs, which makes it a valuable tool for stem cell research. It is also a small molecule inhibitor, which makes it easier to use than other methods of GSK3 inhibition, such as RNA interference or gene knockout. However, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in stem cell research. One area of interest is the development of new protocols for the differentiation of ESCs and iPSCs into specific cell types, such as dopaminergic neurons for the treatment of Parkinson's disease. Another area of interest is the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in combination with other small molecule inhibitors to enhance the efficiency of reprogramming somatic cells into iPSCs. Additionally, the development of new derivatives of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide with improved potency and selectivity could lead to new applications in stem cell research.
Métodos De Síntesis
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide was first synthesized by Chiron Corporation in 2008. The synthesis method involves the reaction of 3-aminopropionitrile with cyclohexanone to form 3-(2-cyclohexylidenehydrazino)propanenitrile. This intermediate is then reacted with isopropyl chloroformate to form 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide.
Aplicaciones Científicas De Investigación
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to promote the maintenance of ESCs and iPSCs in an undifferentiated state and to enhance the efficiency of reprogramming somatic cells into iPSCs. 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has also been used in the differentiation of ESCs and iPSCs into various cell types, including neural progenitor cells, pancreatic beta cells, and cardiomyocytes.
Propiedades
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

